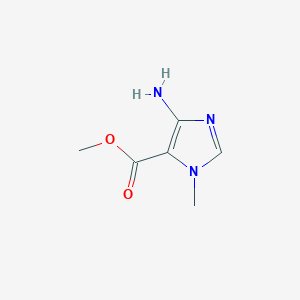

Methyl 4-amino-1-methyl-1H-imidazole-5-carboxylate

CAS No.: 1195555-40-8

Cat. No.: VC6330710

Molecular Formula: C6H9N3O2

Molecular Weight: 155.157

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1195555-40-8 |

|---|---|

| Molecular Formula | C6H9N3O2 |

| Molecular Weight | 155.157 |

| IUPAC Name | methyl 5-amino-3-methylimidazole-4-carboxylate |

| Standard InChI | InChI=1S/C6H9N3O2/c1-9-3-8-5(7)4(9)6(10)11-2/h3H,7H2,1-2H3 |

| Standard InChI Key | NCLPYUXHVLFESG-UHFFFAOYSA-N |

| SMILES | CN1C=NC(=C1C(=O)OC)N |

Introduction

Structural and Nomenclature Overview

Methyl 4-amino-1-methyl-1H-imidazole-5-carboxylate belongs to the imidazole family, a class of five-membered heterocyclic compounds containing two non-adjacent nitrogen atoms. Its systematic IUPAC name reflects the positions of substituents:

-

1-Methyl: A methyl group attached to the nitrogen at position 1 of the imidazole ring.

-

4-Amino: An amino group (-NH₂) at position 4.

-

5-Carboxylate: A methyl ester (-COOCH₃) at position 5.

The molecular formula is C₆H₉N₃O₂, with a molar mass of 155.15 g/mol . The compound’s planar imidazole ring facilitates aromaticity, while substituents influence its electronic and steric properties.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of methyl 4-amino-1-methyl-1H-imidazole-5-carboxylate typically involves multi-step routes:

Route 1: Nitration and Reduction

-

Nitration: Introduction of a nitro group at position 4 via electrophilic substitution using nitric acid.

-

Reduction: Catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (Sn/HCl) converts the nitro group to an amino group.

Route 2: Cyclization of Amidines

Refluxing amidine precursors with carbonyl compounds (e.g., methyl glyoxylate) in acetic acid forms the imidazole core. Sodium acetate is often added to buffer the reaction.

Example Reaction:

Industrial-Scale Optimization

Industrial methods prioritize yield and purity through:

-

Continuous Flow Reactors: Enhance reaction control and scalability.

-

Solvent Optimization: Polar aprotic solvents like DMF improve reaction kinetics.

-

Catalysts: Acid catalysts (e.g., H₂SO₄) accelerate cyclization steps .

Physicochemical Properties

Key properties of methyl 4-amino-1-methyl-1H-imidazole-5-carboxylate include:

| Property | Value | Source |

|---|---|---|

| Melting Point | 126–127°C | |

| Boiling Point | 354.8°C (predicted) | |

| Density | 1.35 g/cm³ | |

| pKa | 4.92 | |

| Solubility | Soluble in DMF, methanol |

The pKa of 4.92 indicates moderate acidity, likely from the protonated amino group . The methyl ester enhances lipid solubility, making the compound amenable to organic reaction conditions.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

-

C=O Stretch: Strong absorption at ~1700 cm⁻¹ confirms the ester carbonyl.

-

NH₂ Stretch: Broad bands at ~3300 cm⁻¹ indicate the primary amine.

-

Absence of NO₂ Peaks: No signals near 1520 cm⁻¹, verifying successful reduction of nitro precursors.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR:

-

δ 3.70 (s, 3H, COOCH₃)

-

δ 3.20 (s, 3H, N-CH₃)

-

δ 6.80 (s, 1H, imidazole H)

-

δ 5.10 (s, 2H, NH₂).

-

-

¹³C NMR:

-

δ 165.2 (C=O)

-

δ 140.1 (C-2 imidazole)

-

δ 35.6 (N-CH₃).

-

Mass Spectrometry

-

Molecular Ion Peak: m/z 155 (M⁺), consistent with the molecular formula .

-

Fragmentation: Loss of COOCH₃ (m/z 112) and NH₂ (m/z 97).

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound’s amino and ester groups enable its use in synthesizing:

-

Antifungal Agents: Imidazole derivatives inhibit ergosterol biosynthesis .

-

Anticancer Compounds: Functionalization at position 4 enhances DNA intercalation .

Agrochemical Development

Methyl 4-amino-1-methyl-1H-imidazole-5-carboxylate is a precursor to herbicides and insecticides, leveraging its heterocyclic reactivity.

Comparative Analysis with Analogues

| Property | Methyl Ester | Ethyl Ester |

|---|---|---|

| Solubility | Higher in polar solvents | Higher lipid solubility |

| Melting Point | 126–127°C | 98–100°C |

| Synthetic Yield | 75–80% | 65–70% |

The methyl ester’s shorter alkyl chain enhances crystallinity and polar solvent compatibility compared to ethyl analogues.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume